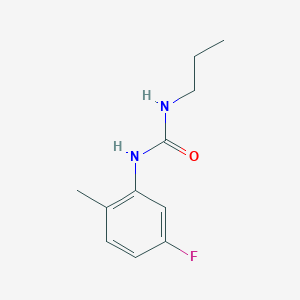

1-(5-Fluoro-2-methylphenyl)-3-propylurea

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methylphenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-3-6-13-11(15)14-10-7-9(12)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQXSLCCBQGLPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=C(C=CC(=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-propylurea typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-Fluoro-2-methylphenyl isocyanate+Propylamine→this compound

Industrial production methods may involve the use of continuous-flow reactors to optimize the reaction conditions and improve yield and purity. These methods ensure efficient mixing and heat transfer, which are crucial for large-scale production.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)-3-propylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-3-propylurea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-propylurea involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | logP (Predicted/Reported) | Applications |

|---|---|---|---|---|---|

| 1-(5-Fluoro-2-methylphenyl)-3-propylurea | 5-Fluoro-2-methylphenyl | ~210.22* | N/A | ~2.1† | Research (hypothesized) |

| Chlorpropamide (1-(4-Chlorobenzenesulfonyl)-3-propylurea) | 4-Chlorobenzenesulfonyl | 276.73 | 125–130‡ | 1.738 | Antidiabetic (Type II diabetes) |

| 1-(2-Adamantyl)-3-propylurea | 2-Adamantyl | ~263.38* | >151 | ~3.0† | Anti-tuberculosis research |

| 1-(5-Chloro-2-methoxyphenyl)-3-propylurea | 5-Chloro-2-methoxyphenyl | 430.90 | N/A | N/A | Cannabinoid receptor research |

*Calculated based on molecular formula.

†Predicted using substituent contributions (fluorine: +0.14, methyl: +0.56, sulfonyl: -0.82).

‡Reported melting point from experimental data .

Key Observations:

Substituent Effects :

- The sulfonyl group in Chlorpropamide increases molecular weight and polarity compared to the fluoro-methylphenyl group in the target compound. This likely enhances Chlorpropamide’s water solubility (logP = 1.738) relative to the more lipophilic target compound (predicted logP ~2.1) .

- Adamantyl derivatives exhibit higher molecular weights and melting points (>151°C), indicating strong crystalline packing and reduced solubility, which may limit bioavailability .

Synthesis Pathways :

- Chlorpropamide is synthesized via reaction of p-chlorobenzenesulfonamide with propyl isocyanate , while the target compound could be synthesized analogously using 5-fluoro-2-methylaniline and propyl isocyanate (similar to methods in ).

Pharmacological and Functional Differences

- Chlorpropamide : A first-generation sulfonylurea antidiabetic drug that stimulates insulin secretion by pancreatic β-cells. Its sulfonyl group is critical for binding to sulfonylurea receptors .

- Adamantyl-ureas : Demonstrated anti-tuberculosis activity in vitro, with potency linked to the adamantyl group’s bulky hydrophobic character .

- However, specific activity data is absent in the evidence.

Thermodynamic and Solubility Data

- Chlorpropamide has well-documented thermodynamic properties, including a standard melting enthalpy of 27.44 kJ/mol . Its moderate water solubility (logP = 1.738) aligns with its oral bioavailability .

- Adamantyl-ureas exhibit high melting points (>151°C) and low aqueous solubility, consistent with their large, rigid structures .

Q & A

Basic: What are the standard synthetic routes for 1-(5-Fluoro-2-methylphenyl)-3-propylurea, and what methodological considerations are critical for high yield?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the substituted phenyl precursor (e.g., 5-fluoro-2-methylaniline) via electrophilic substitution or directed metalation.

- Step 2 : Reaction with propyl isocyanate to form the urea linkage under anhydrous conditions, often using a base like triethylamine to catalyze the reaction .

- Step 3 : Purification via recrystallization or column chromatography to isolate the product.

Critical considerations : - Moisture-sensitive reagents require inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.

- Temperature control during urea bond formation (typically 0–5°C) minimizes decomposition .

Basic: Which spectroscopic and computational methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and urea linkage integrity. For example, the NH proton of the urea group appears as a broad singlet near δ 6.5–7.0 ppm .

- X-ray Crystallography : Resolves steric effects of the fluoro-methylphenyl group and propyl chain conformation .

- DFT Calculations : Predict electronic properties (e.g., frontier molecular orbitals) to correlate with reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

- Comparative Analysis : Use structural analogs (e.g., 1-(3-fluorophenyl)-3-propylurea) to isolate the impact of the 5-fluoro-2-methylphenyl group on activity. Differences in fluorine positioning can alter binding affinity to enzymes like kinases .

- Statistical Validation : Apply Design of Experiments (DoE) to test variables (e.g., concentration, pH) systematically. Multivariate analysis identifies confounding factors in bioassays .

- Reproducibility Checks : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

Advanced: What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model intermediates and transition states. This identifies energetically favorable pathways and reduces trial-and-error experimentation .

- Machine Learning : Train models on PubChem data to predict optimal solvents, catalysts, or temperatures for urea bond formation .

- Feedback Loops : Integrate experimental data (e.g., reaction yields) into computational workflows to refine predictive accuracy .

Basic: What are the primary research applications of this compound in medicinal chemistry?

- Enzyme Inhibition : Investigate its role as a kinase or phosphatase inhibitor due to urea’s hydrogen-bonding capacity. Fluorine enhances binding via electrostatic interactions .

- Prodrug Development : Modify the propyl chain to improve pharmacokinetics (e.g., lipophilicity for blood-brain barrier penetration) .

Advanced: How does reactor design influence scalability in synthesizing this compound?

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic urea-forming reactions, improving yield consistency at larger scales .

- Membrane Separation : Integrate in-line purification to remove byproducts (e.g., unreacted isocyanates) during synthesis .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Use high-performance liquid chromatography (HPLC) to monitor degradation products at elevated temperatures (40–60°C) and pH extremes (2–12).

- Kinetic Modeling : Derive Arrhenius equations to predict shelf-life under standard storage conditions .

Basic: What purification techniques are recommended for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and impurities.

- Flash Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate) for higher purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.